N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(3-nitrophenyl)ethanediamide
Overview
Description
N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the Methyl Group: The spirocyclic core is then functionalized with a methyl group using a methylation reaction, often employing methyl iodide and a base such as potassium carbonate.
Coupling with 3-Nitrophenyl Group: The final step involves coupling the functionalized spirocyclic core with a 3-nitrophenyl group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of the spirocyclic core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound with similar structural features.
6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonane: Another spirocyclic compound with additional functional groups.
Uniqueness
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide is unique due to its combination of a spirocyclic core and a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-nitrophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c20-14(15(21)18-11-4-3-5-12(8-11)19(22)23)17-9-13-10-24-16(25-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSCWZYTMQHCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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